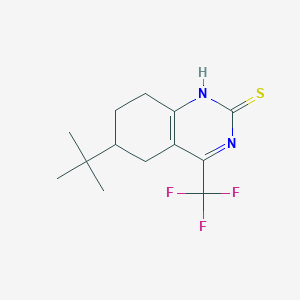![molecular formula C23H24N4O2S B11583419 1-[3-(methylsulfanyl)-6-[4-(propan-2-yl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propan-1-one](/img/structure/B11583419.png)
1-[3-(methylsulfanyl)-6-[4-(propan-2-yl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(4-ISOPROPYLPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives This compound is characterized by its unique structure, which includes an isopropylphenyl group, a methylsulfanyl group, and a triazino-benzoxazepine core
Preparation Methods
The synthesis of 1-[6-(4-ISOPROPYLPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE involves multiple steps, typically starting with the preparation of the triazino-benzoxazepine core. The synthetic route often includes the following steps:
Formation of the triazino-benzoxazepine core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazino-benzoxazepine ring system.
Introduction of the isopropylphenyl group: This step involves the substitution of the triazino-benzoxazepine core with an isopropylphenyl group using suitable reagents and conditions.
Introduction of the methylsulfanyl group: This step involves the substitution of the triazino-benzoxazepine core with a methylsulfanyl group using suitable reagents and conditions.
Final functionalization:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to achieve high yields and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[6-(4-ISOPROPYLPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The triazino-benzoxazepine core can undergo reduction reactions to form reduced derivatives.
Substitution: The isopropylphenyl group can undergo substitution reactions to introduce different functional groups.
Hydrolysis: The propanone group can undergo hydrolysis to form corresponding alcohols and acids.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts and solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[6-(4-ISOPROPYLPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological processes and as a probe to investigate the function of specific biomolecules.
Medicine: This compound has potential therapeutic applications, including as an anti-inflammatory, anti-cancer, and anti-microbial agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[6-(4-ISOPROPYLPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE involves its interaction with specific molecular targets and pathways. The isopropylphenyl group and the triazino-benzoxazepine core are believed to play a key role in its biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to modulation of their function and subsequent biological effects.
Comparison with Similar Compounds
1-[6-(4-ISOPROPYLPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE can be compared with other similar compounds, such as:
- 6-[4-(cyclopentyloxy)phenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 1-[7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthyl ethyl ether
These compounds share structural similarities with 1-[6-(4-ISOPROPYLPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE but differ in the specific substituents and functional groups attached to the triazino-benzoxazepine core. The unique combination of substituents in 1-[6-(4-ISOPROPYLPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24N4O2S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-[3-methylsulfanyl-6-(4-propan-2-ylphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one |
InChI |
InChI=1S/C23H24N4O2S/c1-5-19(28)27-18-9-7-6-8-17(18)20-21(24-23(30-4)26-25-20)29-22(27)16-12-10-15(11-13-16)14(2)3/h6-14,22H,5H2,1-4H3 |
InChI Key |
FKEIPJGEJTWOOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-(4-methylbenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11583338.png)
![2-[5-(3-Chlorophenyl)-2-furyl]-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B11583346.png)
![N'-[(2,3-dimethoxybenzoyl)oxy]pyridine-2-carboximidamide](/img/structure/B11583348.png)
![3-{4-Methoxy-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-6-methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11583357.png)
![N-(2,4-dimethylphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11583378.png)
![2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B11583384.png)
![(2E)-2-Cyano-N-(3-ethoxypropyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide](/img/structure/B11583389.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11583393.png)
![6-(4-Ethoxyphenyl)-5-ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11583396.png)
![1-(3-Hydroxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11583402.png)
![ethyl 2-[1-(4-ethylphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11583406.png)
![4-Methyl-4-{2-[3-(4-methylphenyl)propoxy]-2-oxoethyl}morpholin-4-ium](/img/structure/B11583409.png)
![1-[2-(diethylamino)ethyl]-N-(2,5-dimethoxybenzyl)-1H-benzimidazol-2-amine](/img/structure/B11583410.png)

